3,5-Difluorophenylmagnesium bromide
Overview
Description
3,5-Difluorophenylmagnesium bromide is a Grignard reagent . It is used as a starting material in the synthesis of cis-2-phenyl-1-amino-cyclopentanes as AMPA receptor potentiators . It can also be used to prepare copper (I) complexes, which are used as luminescent guest molecules in organic light-emitting diodes (OLEDs) .
Molecular Structure Analysis
The molecular formula of 3,5-Difluorophenylmagnesium bromide is F2C6H3MgBr . The compound contains a magnesium atom which is bonded to a bromine atom and a phenyl ring. The phenyl ring is substituted at the 3 and 5 positions with fluorine atoms .Chemical Reactions Analysis
As a Grignard reagent, 3,5-Difluorophenylmagnesium bromide is highly reactive and can participate in a variety of chemical reactions. It is particularly useful in the formation of carbon-carbon bonds . For example, it can be used as a starting material in the synthesis of cis-2-phenyl-1-amino-cyclopentanes .Physical And Chemical Properties Analysis
3,5-Difluorophenylmagnesium bromide is a solution with a concentration of 0.5 M in tetrahydrofuran (THF) . It has a boiling point of 65 °C and a density of 0.971 g/mL at 25 °C . It is stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Halogenated Tetraarylborates
3,5-Difluorophenylmagnesium bromide is used in the synthesis of halogenated tetraarylborates. These compounds are significant due to the influence of substituents' inductive effects on the reaction process. Tetraarylborates containing highly electronegative substituents have been synthesized using this method, indicating the versatility and importance of 3,5-difluorophenylmagnesium bromide in organic synthesis (Anulewicz-Ostrowska et al., 2003).
In Suzuki Cross-Coupling Reactions
Another application is in Suzuki cross-coupling reactions. This process involves the reaction of 3,5-dimethylphenylmagnesium bromide with other compounds to produce various acid derivatives, demonstrating the compound's utility in creating complex organic molecules (Winkle and Schaab, 2001).
Synthesis of Fluorobenzoic Acid
It is also used in the synthesis of fluorobenzoic acid, an important intermediate in the pharmaceutical industry and material science. The process involves a microflow system for the efficient and high-purity production of these acids, showcasing the role of 3,5-difluorophenylmagnesium bromide in modern, advanced manufacturing techniques (Deng et al., 2015).
In Grignard Reactions
Grignard reactions involving 3,5-difluorophenylmagnesium bromide are central to the synthesis of various organic compounds. This includes the production of perfluoroalkyl-substituted aryl bromides and other functionalized products, highlighting the compound's role in creating novel synthetic building blocks (Budinská et al., 2016).
In Synthesis of Poly(arylene ether sulfone)s
A notable application is in the development of hyperbranched poly(arylene ether sulfone)s. The process involves polymerization via nucleophilic aromatic substitution, where 3,5-difluorophenylmagnesium bromide plays a crucial role in the synthesis of the monomer. This highlights its importance in the field of polymer chemistry and materials science (Himmelberg and Fossum, 2005).
Safety And Hazards
properties
IUPAC Name |
magnesium;1,3-difluorobenzene-5-ide;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNUHMQSOMLVGM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=C(C=C1F)F.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2Mg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluorophenylmagnesium bromide | |
CAS RN |
62351-47-7 | |
Record name | 3,5-Difluorophenylmagnesium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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